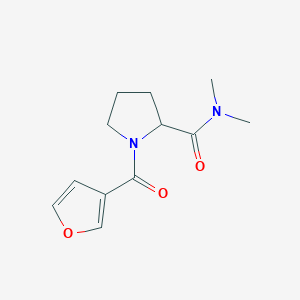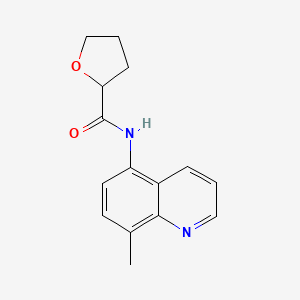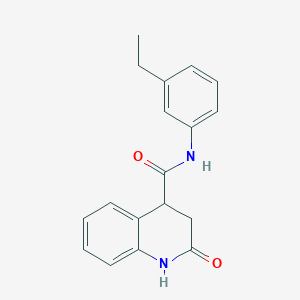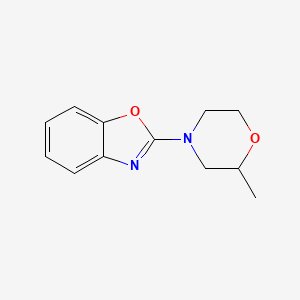
N,N-dimethyl-1-(2-methylbutanoyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-1-(2-methylbutanoyl)pyrrolidine-2-carboxamide, also known as DMMP, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. DMMP has been found to have various applications in the field of biochemistry, pharmacology, and medicinal chemistry due to its unique chemical properties.
Mechanism of Action
N,N-dimethyl-1-(2-methylbutanoyl)pyrrolidine-2-carboxamide exerts its inhibitory effects on enzymes and receptors through its interaction with the active site of the target molecule. It forms a covalent bond with the nucleophilic residue of the enzyme or receptor, leading to the inhibition of its activity. N,N-dimethyl-1-(2-methylbutanoyl)pyrrolidine-2-carboxamide has been found to have a higher affinity for acetylcholinesterase and nicotinic acetylcholine receptors than other inhibitors such as organophosphates and carbamates.
Biochemical and Physiological Effects:
N,N-dimethyl-1-(2-methylbutanoyl)pyrrolidine-2-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to cause a decrease in the level of acetylcholine in the brain, leading to a disruption in the normal functioning of the central nervous system. N,N-dimethyl-1-(2-methylbutanoyl)pyrrolidine-2-carboxamide has also been found to cause muscle weakness, respiratory distress, and convulsions in animals.
Advantages and Limitations for Lab Experiments
N,N-dimethyl-1-(2-methylbutanoyl)pyrrolidine-2-carboxamide has several advantages as a research tool. It is a potent inhibitor of enzymes and receptors, making it useful for studying the role of these molecules in various physiological processes. N,N-dimethyl-1-(2-methylbutanoyl)pyrrolidine-2-carboxamide is also relatively stable and easy to handle, making it a convenient tool for laboratory experiments. However, N,N-dimethyl-1-(2-methylbutanoyl)pyrrolidine-2-carboxamide has some limitations as well. It is highly toxic and can cause serious health hazards if not handled properly. Moreover, its inhibitory effects are irreversible, making it difficult to study the recovery of enzyme or receptor activity after exposure to N,N-dimethyl-1-(2-methylbutanoyl)pyrrolidine-2-carboxamide.
Future Directions
There are several future directions in which research on N,N-dimethyl-1-(2-methylbutanoyl)pyrrolidine-2-carboxamide can be pursued. One area of interest is the development of N,N-dimethyl-1-(2-methylbutanoyl)pyrrolidine-2-carboxamide-based drugs for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy. N,N-dimethyl-1-(2-methylbutanoyl)pyrrolidine-2-carboxamide has been found to have neuroprotective effects in animal models of these diseases, making it a promising candidate for drug development. Another area of interest is the development of new inhibitors that can overcome the limitations of N,N-dimethyl-1-(2-methylbutanoyl)pyrrolidine-2-carboxamide, such as its irreversible inhibition of enzymes and receptors. Finally, research can be conducted to explore the potential of N,N-dimethyl-1-(2-methylbutanoyl)pyrrolidine-2-carboxamide as a tool for studying the structure and function of enzymes and receptors.
Synthesis Methods
N,N-dimethyl-1-(2-methylbutanoyl)pyrrolidine-2-carboxamide can be synthesized through a multistep process involving the reaction of 2-methylbutyryl chloride with N,N-dimethylpropane-1,3-diamine followed by the reaction with oxalyl chloride. The final product is obtained after purification by recrystallization.
Scientific Research Applications
N,N-dimethyl-1-(2-methylbutanoyl)pyrrolidine-2-carboxamide has been extensively used in scientific research due to its ability to inhibit the activity of various enzymes and receptors. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a critical role in the breakdown of acetylcholine, a neurotransmitter in the central nervous system. N,N-dimethyl-1-(2-methylbutanoyl)pyrrolidine-2-carboxamide has also been shown to have inhibitory effects on the activity of nicotinic acetylcholine receptors, GABA receptors, and voltage-gated sodium channels.
properties
IUPAC Name |
N,N-dimethyl-1-(2-methylbutanoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-5-9(2)11(15)14-8-6-7-10(14)12(16)13(3)4/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKBBUIPNNDZEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCCC1C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7493146.png)
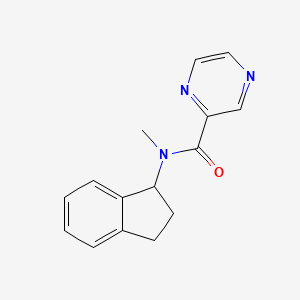
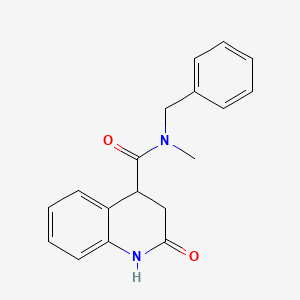

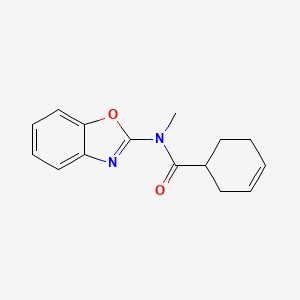

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide](/img/structure/B7493182.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine](/img/structure/B7493190.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493210.png)
